2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride
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Overview
Description
2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride is a compound with the molecular formula C8H11ClN2O2 and a molecular weight of 202.64 g/mol It is a derivative of alanine, where the amino group is attached to the third carbon of the propanoic acid chain, and a pyridine ring is attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride typically involves the reaction of pyridine derivatives with alanine. One common method involves the use of oxazolone derivatives for stereoselective synthesis . The reaction conditions often include the use of formic acid and zinc dust, followed by recrystallization using a mixture of ethanol and water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and pyridine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated or alkylated derivatives.
Scientific Research Applications
2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound can influence the activity of enzymes involved in amino acid metabolism and protein synthesis . It may also interact with receptors and other proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Pyridinyl)alanine hydrochloride: Similar structure but with different positional isomers.
L-4-Pyridinepropanoic acid dihydrochloride: Another alanine derivative with similar properties.
Uniqueness
2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its pyridine ring and amino acid backbone make it a versatile compound for various research applications.
Properties
IUPAC Name |
2-amino-3-pyridin-4-ylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;/h1-4,7H,5,9H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUTWKZSBAFEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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